2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide
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Overview
Description
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a cyclopropylacetamide group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of 2-(5-Bromopyridin-2-yl)acetonitrile: The brominated pyridine is then reacted with acetonitrile in the presence of a base such as sodium hydroxide to form 2-(5-Bromopyridin-2-yl)acetonitrile.
Cyclopropylation: The acetonitrile derivative is further reacted with cyclopropylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.
Chemical Biology: Used in the design of probes and inhibitors for studying biological pathways and enzyme functions.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclopropylacetamide group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Shares the bromopyridine core but lacks the cyclopropylacetamide group.
(5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of the acetamide moiety.
4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid: Features an amino and oxobutanoic acid group.
Uniqueness
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide is unique due to the presence of both the bromopyridine and cyclopropylacetamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C10H11BrN2O/c11-7-1-2-9(12-6-7)5-10(14)13-8-3-4-8/h1-2,6,8H,3-5H2,(H,13,14) |
InChI Key |
CMNOBPBOLRXHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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